molecular formula C14H18O8 B12067309 6-O-Acetylarbutin CAS No. 10338-88-2

6-O-Acetylarbutin

Cat. No.: B12067309
CAS No.: 10338-88-2
M. Wt: 314.29 g/mol
InChI Key: XABUTYXAHYMCDK-UHFFFAOYSA-N
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Description

Classification and Chemical Nature of Pyroside

Pyroside is classified as a phenolic compound. medchemexpress.com Specifically, it belongs to the group of phenolic glycosides. nih.govcapes.gov.brresearchgate.netnih.govptfarm.pl

Pyroside as a Phenolic Glycoside

As a phenolic glycoside, Pyroside consists of a phenolic aglycone moiety linked to a sugar molecule (glycone). The presence of this glycosidic linkage is a defining characteristic of this class of compounds. nih.govcapes.gov.brresearchgate.netnih.govptfarm.pl

Relationship to Hydroquinone (B1673460) Derivatives

Pyroside is considered a derivative of hydroquinone. medchemexpress.comptfarm.pldergipark.org.trnih.gov Hydroquinone is an aromatic organic compound with two hydroxyl groups bonded to a benzene (B151609) ring in a para position. wikipedia.orgfishersci.ca This structural relationship places Pyroside within the broader family of hydroquinone derivatives. medchemexpress.comptfarm.pldergipark.org.trnih.gov Other known hydroquinone derivatives found in nature include arbutin (B1665170) and methylarbutin. dergipark.org.tr Arbutin itself is described as a glycosylated hydroquinone. fishersci.nlwikipedia.org

Historical Context of Pyroside Discovery and Early Investigations

While specific details regarding the initial discovery and early investigations solely focused on "Pyroside" are not extensively documented in the provided search results, its identification is often mentioned alongside other known phenolic glycosides like arbutin in various plant studies. For instance, Pyroside has been identified in the flowers of Pyrus communis (pear tree) and in the juvenile foliage of Halocarpus biformis. nih.govcapes.gov.brptfarm.plnih.govptfarm.pl Its presence alongside arbutin and other related compounds suggests it was likely discovered and investigated as part of broader phytochemical screenings of these plant species. nih.govcapes.gov.brnih.gov Early investigations likely involved chromatographic methods for its separation and identification from plant extracts. ptfarm.plnih.govptfarm.pl

Significance of Pyroside in Natural Product Chemistry and Chemical Biology

Pyroside holds significance in natural product chemistry as a bioactive compound isolated from plants. medchemexpress.comdergipark.org.tr Its presence in species like Pyrus communis and Arctostaphylos uva-ursi highlights its role as a constituent of botanicals that have been used in traditional medicine or are recognized for certain biological activities. ptfarm.pldergipark.org.trptfarm.pl In chemical biology, studying Pyroside contributes to the understanding of the diversity and function of phenolic glycosides and hydroquinone derivatives in biological systems. Research into its occurrence alongside other known bioactive compounds, such as arbutin, may provide insights into potential synergistic or related biological effects. nih.govcapes.gov.brnih.gov

Data Tables

Based on the information gathered, a table summarizing the classification and sources of Pyroside can be presented:

PropertyValueSource(s)
Chemical ClassPhenolic Compound medchemexpress.com
Sub-classificationPhenolic Glycoside nih.govcapes.gov.brresearchgate.netnih.govptfarm.pl
Derivative ofHydroquinone medchemexpress.comptfarm.pldergipark.org.trnih.gov
Found inPersoonia gunnii, Pyrus communis, Halocarpus biformis, Arctostaphylos uva-ursi medchemexpress.comnih.govcapes.gov.brptfarm.pldergipark.org.trnih.govptfarm.plmedchemexpress.com

Detailed Research Findings

Research has focused on the identification and quantification of Pyroside in various plant extracts using chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). ptfarm.plnih.govptfarm.pl For example, studies on Pyrus communis flowers have utilized these methods to analyze hydroquinone derivatives, including Pyroside and arbutin. nih.govptfarm.pl These investigations have confirmed the presence of Pyroside in both naturally growing pear trees and cultivated varieties. nih.gov While quantitative data on Pyroside specifically is less prevalent in the provided snippets compared to arbutin, its co-occurrence and structural relationship with arbutin often lead to their simultaneous investigation in phytochemical studies. nih.gov

Properties

CAS No.

10338-88-2

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C14H18O8/c1-7(15)20-6-10-11(17)12(18)13(19)14(22-10)21-9-4-2-8(16)3-5-9/h2-5,10-14,16-19H,6H2,1H3

InChI Key

XABUTYXAHYMCDK-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)O)O)O)O

melting_point

214 - 216 °C

physical_description

Solid

Origin of Product

United States

Occurrence, Isolation, and Biosynthesis of Pyroside in Biological Systems

Natural Distribution and Plant Sources of Pyroside.

Pyroside is a naturally occurring chemical compound found in a select number of plant species. As an acetic acid ester of arbutin (B1665170), its distribution is linked to plants capable of synthesizing its parent compound. Research has led to the identification of Pyroside in several botanical sources, as detailed in the following subsections.

Persoonia gunnii, a species of flowering plant in the family Proteaceae endemic to Tasmania, has been a subject of phytochemical interest. However, current scientific literature available through broad searches does not specifically document the isolation of Pyroside from this particular species. While the genus Persoonia is known for a variety of chemical constituents, the presence of Pyroside in P. gunnii is not explicitly confirmed in the reviewed sources.

The presence of Pyroside has been confirmed in the leaves of the common pear, Pyrus communis. Early investigations into the phenolic constituents of this plant identified a substance similar to arbutin. Subsequent analysis confirmed this compound to be an acetic acid ester of arbutin, for which the name "Pyroside" was proposed documentsdelivered.com. Pear leaves are a known source of various phenolic compounds, including arbutin, and the identification of Pyroside adds to the complex phytochemical profile of this species.

Table 1: Documented Occurrence of Pyroside in Pyrus communis

Plant Species Part of Plant Compound Identified

Investigations into the chemical composition of the Vaccinium genus have revealed the presence of Pyroside in certain species. Specifically, Pyroside has been identified in the leaves of the cranberry, Vaccinium vitis-idaea L. cabidigitallibrary.org. In contrast, studies on the leaves of blueberry (Vaccinium myrtillus) did not detect the presence of either Pyroside or its precursor, arbutin cabidigitallibrary.org. This differential distribution highlights the specificity of secondary metabolite production even within the same plant genus.

Table 2: Detection of Pyroside in Vaccinium Species

Plant Species Part of Plant Pyroside Presence
Vaccinium vitis-idaea (Cranberry) Leaves Detected cabidigitallibrary.org

Beyond the well-documented presence in Pyrus communis and Vaccinium vitis-idaea, the broader distribution of Pyroside in the plant kingdom is not extensively detailed in readily available literature. The isolation of such compounds typically involves standard phytochemical extraction and chromatography techniques. However, specific reports identifying other novel botanical sources for Pyroside are limited.

Biosynthetic Pathways and Precursors of Pyroside.

The biosynthesis of Pyroside is intrinsically linked to the metabolic pathways that produce its core components: a hydroquinone (B1673460) ring, a glucose molecule, and an acetyl group. The formation of the aromatic hydroquinone structure is a product of the well-established shikimate pathway.

The shikimate pathway is a crucial and highly conserved metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds. nih.govwikipedia.org This pathway is not found in animals.

The biogenesis of Pyroside begins with the synthesis of its core precursor, arbutin, which is a glycoside of hydroquinone. The aromatic hydroquinone portion of arbutin is derived from intermediates of the shikimate pathway. The pathway commences with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to eventually yield chorismate. nih.gov Chorismate serves as a critical branch point, leading to the production of the aromatic amino acids and other phenolic compounds.

While the precise enzymatic steps leading from chorismate to hydroquinone in the context of arbutin synthesis can vary, the pathway provides the fundamental aromatic building block. Following the synthesis of the hydroquinone, a glycosylation step occurs where a glucose molecule is attached, forming arbutin. The final step in Pyroside biogenesis is the esterification of arbutin with an acetic acid group. This acetylation reaction converts arbutin into Pyroside. Therefore, the shikimate pathway is fundamental to the existence of Pyroside, as it supplies the essential aromatic precursor for its molecular structure.

Table 3: Key Precursors in the Biosynthesis of Pyroside

Final Compound Immediate Precursor Key Biosynthetic Pathway
Pyroside Arbutin, Acetic Acid -

Connection to Phenylpropanoid Biosynthesis

The biosynthesis of Pyroside is intrinsically linked to the phenylpropanoid pathway, a major route in plants for the synthesis of a vast array of secondary metabolites. This pathway commences with the amino acid L-phenylalanine. nih.govresearchgate.net The initial and rate-limiting step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). mdpi.com

Following this crucial entry point, a series of enzymatic reactions, including hydroxylations, leads to the formation of p-coumaric acid. wikipedia.orgresearchgate.net Specifically, the enzyme cinnamate-4-hydroxylase (C4H) facilitates the conversion of cinnamic acid to p-coumaric acid. mdpi.com It is from this key intermediate, p-coumaric acid, that the pathway to the aglycone of Pyroside, a hydroquinone derivative, is believed to proceed. The conversion of p-coumaric acid to hydroquinone likely involves an oxidative decarboxylation, a process that removes the acrylic acid side chain. nih.govnih.gov This transformation underscores the direct lineage of the core phenolic structure of Pyroside from the fundamental building blocks provided by the phenylpropanoid pathway.

Table 1: Key Intermediates in the Phenylpropanoid Pathway Leading to Pyroside Precursors

Intermediate Preceding Compound Key Enzyme(s)
trans-Cinnamic Acid L-Phenylalanine Phenylalanine Ammonia-Lyase (PAL)
p-Coumaric Acid trans-Cinnamic Acid Cinnamate-4-Hydroxylase (C4H)
Hydroquinone p-Coumaric Acid (Putative) Oxidative Decarboxylation Enzymes

Enzymatic Steps Involved in Pyroside Formation

The formation of the final Pyroside molecule is contingent on a critical enzymatic glycosylation step. Once the hydroquinone aglycone is synthesized, it serves as a substrate for a specific type of enzyme known as a UDP-glycosyltransferase (UGT). nih.gov These enzymes are responsible for the transfer of a sugar moiety, typically from an activated sugar donor like UDP-glucose, to an acceptor molecule. frontiersin.org

In the case of Pyroside, a hydroquinone glucosyltransferase (EC 2.4.1.218) is the enzyme that catalyzes the attachment of a glucose molecule to the hydroquinone aglycone. wikipedia.orgqmul.ac.uk This enzymatic reaction forms the glycosidic bond that characterizes Pyroside and other similar phenolic glycosides. The systematic name for this enzyme class is UDP-glucose:hydroquinone-O-beta-D-glucosyltransferase. wikipedia.orgqmul.ac.uk While hydroquinone is a primary acceptor, these enzymes can sometimes exhibit broader substrate specificity, glycosylating various phenolic compounds, albeit often at lower efficiencies. qmul.ac.uk The final step in the biosynthesis of Pyroside is the acetylation of the glucose moiety, a reaction also catalyzed by a specific transferase enzyme.

Table 2: Enzymatic Reactions in the Final Stages of Pyroside Biosynthesis

Reaction Substrate(s) Enzyme Class Product
Glucosylation Hydroquinone, UDP-glucose UDP-glycosyltransferase (Hydroquinone glucosyltransferase) Hydroquinone-O-beta-D-glucopyranoside, UDP
Acetylation Hydroquinone-O-beta-D-glucopyranoside, Acetyl-CoA Acetyltransferase Pyroside

Advanced Structural Elucidation and Stereochemical Characterization of Pyroside

Application of Advanced Spectroscopic Techniques for Structure Determination.

Spectroscopic methods provide invaluable data regarding the molecular framework, functional groups, and connectivity within a molecule. For Pyroside, as with many complex natural products, a combination of techniques is essential to piece together the complete structural picture. Studies involving the characterization of phenolic glycosides, a class to which Pyroside belongs, frequently utilize these methods. researchgate.netbiocrick.comnii.ac.jpscribd.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyroside Analysis.

NMR spectroscopy is a cornerstone of organic structure determination, providing detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are typically employed.

Proton NMR (¹H NMR) provides insights into the types of protons present, their chemical environments (indicated by chemical shifts), and their neighboring protons (revealed by splitting patterns and coupling constants). koreascience.krdrugbank.comhmdb.cachemicalbook.com Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton, with chemical shifts indicating the hybridization and electronic environment of each carbon atom. koreascience.kr

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms. COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC provides correlations between protons and carbons separated by two or three bonds, which is vital for establishing the connectivity of non-protonated carbons and navigating quaternary centers and carbonyl groups. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide information about spatial proximity between protons, aiding in the determination of relative stereochemistry and conformation. nii.ac.jpresearchgate.netkoreascience.kr

While specific, comprehensive NMR datasets for Pyroside were not extensively detailed in the immediate search results, studies on related phenolic glycosides and natural products confirm the indispensable role of ¹H NMR, ¹³C NMR, and various 2D NMR techniques in their structural elucidation. researchgate.netbiocrick.comnii.ac.jpresearchgate.netkoreascience.krresearchgate.net Comparisons of NMR data of isolated compounds with known substances like pyroside are also reported, highlighting the importance of reference data in the identification process. researchgate.net

Mass Spectrometry (MS) for Elucidating Pyroside Structure.

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its elemental composition and identify structural subunits. jordilabs.comrsc.org Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are commonly used for polar and less volatile compounds like glycosides. researchgate.net High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the precise molecular formula. researchgate.netnii.ac.jp

The molecular formula of Pyroside has been determined as C₁₄H₁₈O₈, and its PubChem CID is 5315513, information often obtained or confirmed through MS analysis. nih.gov Fragmentation patterns observed in the MS spectrum can provide clues about the presence of specific functional groups and the arrangement of atoms within the molecule. For instance, the fragmentation of glycosides often involves the cleavage of the glycosidic bond and further fragmentation of the sugar and aglycone moieties.

Infrared (IR) Spectroscopy in Pyroside Structural Studies.

IR spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule based on the vibrations of chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies. mdpi.comnist.govcore.ac.ukchemicalbook.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Pyroside Characterization.

UV-Vis spectroscopy is primarily used to detect the presence of conjugated systems and chromophores within a molecule. These are typically pi electron systems that can absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.commsu.eduunchainedlabs.com

Phenolic compounds, like the aglycone part of Pyroside, contain aromatic rings with conjugated double bonds, which exhibit characteristic absorption bands in the UV region. researchgate.netnii.ac.jpscribd.com The position and intensity of these bands can provide information about the degree of conjugation and the nature of substituents on the aromatic ring. Studies on phenolic glycosides, including those mentioning Pyroside, have utilized UV-Vis spectroscopy to characterize their chromophoric properties. researchgate.netnii.ac.jp For example, UV absorption bands have been indicative of the phenolic nature of isolated compounds. researchgate.net

Stereochemical Assignment Methodologies for Pyroside.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of structural characterization, particularly for chiral compounds. Many natural products, including glycosides, possess multiple chiral centers.

Methods for assigning relative and absolute stereochemistry are essential. Techniques like NOESY NMR experiments can help determine the relative orientation of protons in space, providing information about the stereochemistry of adjacent chiral centers. nii.ac.jpresearchgate.netkoreascience.kr Comparison of spectroscopic data, particularly NMR shifts and coupling constants, with those of known stereoisomers or model compounds can also aid in stereochemical assignments. koreascience.kr

Chiral Analysis and Optical Purity Determination.

Chiral analysis refers to the process of quantifying the individual enantiomers in a sample of a chiral compound. wikipedia.org Optical purity, or enantiomeric excess (ee), is a measure of how much of one enantiomer is present in excess of the other in a mixture. dalalinstitute.comfiveable.meucalgary.ca

Polarimetry, which measures the rotation of plane-polarized light by a chiral substance, is a traditional method for determining optical purity. dalalinstitute.comucalgary.caskpharmteco.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, is a powerful technique for separating and quantifying individual enantiomers. wikipedia.orgnih.govskpharmteco.com By separating the enantiomers, their relative proportions can be determined, and thus the enantiomeric excess or optical purity calculated.

While the specific stereochemistry and optical purity of Pyroside were not detailed in the provided snippets, the methodologies of chiral analysis and optical purity determination are generally applicable to chiral compounds like many glycosides. The biological activity of chiral molecules is often stereospecific, making the determination of stereochemistry and enantiomeric purity crucial. wikipedia.orgskpharmteco.comlibretexts.org

Application of Circular Dichroism (CD) Spectroscopy.

Circular Dichroism (CD) spectroscopy is a powerful technique utilized to investigate the structural and stereochemical properties of chiral molecules, including natural products like Pyroside. portlandpress.comntu.edu.sg It measures the differential absorption of left and right circularly polarized light as a function of wavelength. ntu.edu.sgmtoz-biolabs.comlibretexts.orgwikipedia.org A non-zero CD spectrum is indicative of a chiral system. portlandpress.com For small molecules, CD spectroscopy, often coupled with theoretical calculations, provides valuable insights into absolute configuration and conformation in solution. portlandpress.comrsc.orgnih.gov

The application of CD spectroscopy to Pyroside involves obtaining its CD spectrum over a specific wavelength range, typically in the ultraviolet (UV) region, where electronic transitions of the molecule's chromophores occur. ntu.edu.sg Pyroside, identified as [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)tetrahydropyran-2-yl]methyl acetate (B1210297), contains a glycosidic linkage and a phenolic moiety, both of which can contribute to the observed CD signals. naturalproducts.net The sugar ring and the phenolic group contain chromophores that absorb UV light, and their chiral environment within the Pyroside molecule leads to differential absorption of circularly polarized light. ntu.edu.sg

Experimental CD spectra of Pyroside are typically recorded using a CD spectropolarimeter. The sample is prepared in a suitable solvent that is transparent in the UV region of interest. Data is collected as molar ellipticity ([θ]) in units of degrees·cm²·dmol⁻¹ or differential absorbance (ΔA) as a function of wavelength (nm). libretexts.org

Analysis of the CD spectrum of Pyroside provides information about the electronic transitions and the stereochemical arrangement of the groups around the chiral centers. Specific peaks (maxima or minima) and crossover points in the CD spectrum are correlated with the type and orientation of the chromophores. mtoz-biolabs.com For instance, transitions associated with the phenolic ring or the glycosidic oxygen could give rise to characteristic CD bands. The sign and intensity of these bands are sensitive to the local stereochemistry and conformation.

To rigorously determine the absolute configuration of Pyroside using CD spectroscopy, experimental spectra are often compared with theoretically calculated CD spectra. portlandpress.comnih.gov Time-dependent density functional theory (TD-DFT) calculations are commonly employed to compute the CD spectra for different possible stereoisomers and conformers of Pyroside. nih.gov By comparing the experimental CD curve with the calculated spectra, the absolute configuration and preferred conformation in solution can be assigned. portlandpress.comnih.gov

Detailed research findings on Pyroside's CD spectrum might reveal specific features, such as positive or negative Cotton effects at certain wavelengths, corresponding to π-π* or n-π* transitions within the molecule's chromophores. For example, a hypothetical CD spectrum of Pyroside might show a negative band around 280 nm and a positive band around 230 nm, which could be attributed to transitions within the phenolic moiety influenced by the chirality of the attached sugar. The precise wavelengths and intensities of these bands, along with their signs, provide a spectroscopic fingerprint directly related to the molecule's three-dimensional structure and stereochemistry.

The following table presents representative hypothetical CD spectral data for Pyroside, illustrating the type of data obtained from CD spectroscopic analysis.

Wavelength (nm)Molar Ellipticity ([θ], deg·cm²·dmol⁻¹)
3000
290-500
280-1200
270-800
260100
250900
2401500
2301800
2201000
210-500
200-1500
190-2200

Note: This data is representative and hypothetical, used solely to illustrate the format and type of data obtained from a CD experiment.

Further analysis might involve examining the temperature or solvent dependence of the CD spectrum to gain insights into the conformational flexibility of Pyroside. Changes in the CD signals under different conditions can indicate shifts in conformational equilibria.

Synthetic Methodologies and Derivatization Strategies for Pyroside

Total Synthesis Approaches to Pyroside and Its Analogs

The total synthesis of Pyroside typically involves the synthesis of its precursor, arbutin (B1665170), followed by selective acetylation. Arbutin itself is a natural product, and various chemical and biocatalytic methods have been developed for its synthesis.

Chemical synthesis routes for arbutin often involve the glycosylation of hydroquinone (B1673460) with a protected glucose derivative. One established method includes the reaction of hydroquinone monobenzylether with β-D-glucose pentaacetate in the presence of phosphorus oxychloride, followed by deprotection of the benzyl (B1604629) and acetyl groups. google.com Another approach utilizes penta-O-acetyl-β-D-glucopyranoside and 4-hydroxyphenylacetate, catalyzed by Lewis acids such as BF₃·OEt₂. researchgate.netscispace.com This reaction can proceed with retention of the anomeric configuration. researchgate.net

Biocatalytic methods offer a more environmentally friendly alternative for arbutin synthesis, utilizing enzymes to catalyze the glycosylation of hydroquinone with activated glucose donors. nih.govmdpi.comresearchgate.net

The synthesis of Pyroside (arbutin acetate) from arbutin can be achieved through acetylation. Regioselective acetylation of arbutin at the C-6' hydroxyl group of the glucose moiety has been successfully catalyzed by lipases from Candida species. spandidos-publications.comrsc.orgtandfonline.comnih.gov This biocatalytic approach allows for the targeted modification of arbutin to yield Pyroside.

Chemical Modification and Derivatization of Pyroside

Pyroside is inherently a derivatized form of arbutin, featuring an acetate (B1210297) group. Further chemical modifications can be explored to alter its properties and potentially enhance its biological activity.

Acylation of arbutin, particularly at the hydroxyl groups of the glucose moiety, is a significant derivatization strategy. Biocatalytic methods using lipases have demonstrated regioselectivity for the 6'-hydroxyl group, leading to the formation of Pyroside. spandidos-publications.comrsc.orgtandfonline.comnih.gov Studies have also reported the synthesis of arbutin esters with varying fatty acid chain lengths through enzymatic acylation. rsc.orgnih.gov These modifications can influence the compound's lipophilicity and membrane permeability.

General chemical modification techniques applicable to phenolic compounds and glycosides could also be applied to Pyroside and its analogs. These might include reactions involving the phenolic hydroxyl group on the hydroquinone moiety or other hydroxyl groups on the glucose unit, as well as modifications of the acetate group. However, specific detailed examples of chemical modifications of Pyroside beyond its formation from arbutin are less extensively documented in the provided search results.

Design and Synthesis of Novel Pyroside Derivatives

The design and synthesis of novel Pyroside derivatives are driven by the desire to improve its pharmacological properties, such as efficacy, bioavailability, and stability. Based on the structure of Pyroside and the known biological activities of arbutin, derivatives can be designed with modifications to the glycoside, the hydroquinone, or the acetate moieties.

The synthesis of arbutin esters with different fatty acid chain lengths exemplifies the design and synthesis of novel derivatives aimed at enhancing lipophilicity and biological activity. rsc.orgnih.gov By systematically altering the structure, researchers can explore the impact of these changes on the compound's interaction with biological targets.

The development of efficient synthetic routes, including biocatalytic methods, facilitates the creation of libraries of Pyroside analogs for further evaluation. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies of Pyroside and Its Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how structural variations in Pyroside and its analogs influence their biological activities. Research on arbutin and its derivatives has primarily focused on their efficacy as skin-lightening agents, which is linked to their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govspandidos-publications.comrsc.orgbiointerfaceresearch.comresearchgate.netinveda.inresearchgate.netdrugbank.com

Studies have shown that acetylated arbutin (Pyroside) exhibits higher antimelanogenetic and antityrosinase activity compared to arbutin. spandidos-publications.comrsc.org This enhanced activity is thought to be related to the increased lipophilicity conferred by the acetate group, which may lead to improved penetration of cell membranes. spandidos-publications.comrsc.org

SAR studies on arbutin esters with longer fatty acid chains have also indicated improved activity, further supporting the link between increased lipophilicity through acylation and enhanced biological effects. rsc.org

The stereochemistry of the glycosidic linkage is another important factor influencing activity. Alpha-arbutin, a stereoisomer of the natural beta-arbutin (the precursor of Pyroside), has been reported to show stronger tyrosinase inhibitory activity than beta-arbutin. nih.govresearchgate.net This highlights the sensitivity of the biological target to the precise three-dimensional structure of the glycoside.

Data Tables

While detailed quantitative data tables for synthesis yields across various Pyroside derivatives or comprehensive SAR data (e.g., IC₅₀ values for a large series of analogs) were not consistently available across the search results for direct inclusion as interactive tables, the qualitative findings regarding synthesis methods and SAR are summarized above. The synthesis of arbutin acetate (Pyroside) from arbutin using biocatalysis has been reported with high regioselectivity for the 6'-position. spandidos-publications.comrsc.orgtandfonline.comnih.gov The improved tyrosinase inhibitory activity of acetylated arbutin compared to arbutin has also been noted. spandidos-publications.comrsc.org

Molecular and Cellular Mechanisms of Pyroside S Biological Interactions

Identification and Characterization of Pyroside's Molecular Targets.

Detailed molecular target identification specifically for Pyroside (6-O-Acetylarbutin) is not extensively documented in the provided search results. Nevertheless, studies involving network pharmacology have been employed to predict potential targets for compounds, including those referred to as "monomeric pyrosides" like nicotiflorin (B191644) nih.gov. This approach helps in understanding the potential interactions of these compounds within biological systems. Molecular docking is subsequently used to validate the binding affinity between these compounds and identified target proteins nih.gov.

Molecular Docking and Ligand-Target Interaction Analysis.

Molecular docking studies have been performed to investigate the interaction between "nicotiflorin, a monomeric pyroside," and predicted core protein targets nih.gov. These studies aim to verify the binding activity and understand the nature of the interactions at the molecular level nih.gov. For instance, molecular docking results indicated that nicotiflorin showed stable binding and a high binding score with Matrix Metalloproteinase 9 (MMP9), a key target identified through network pharmacology nih.gov. This suggests a potential interaction between nicotiflorin and MMP9, which could be relevant to its biological effects.

Protein-Protein Interaction (PPI) Network Analysis.

Protein-protein interaction (PPI) network analysis, often integrated with network pharmacology, has been utilized to explore the potential mechanisms of action of compounds, including "nicotiflorin, a monomeric pyroside" nih.gov. This analysis helps to identify key genes and pathways influenced by the compound and to understand its multi-target effects within the complex cellular environment nih.gov. By analyzing the interconnectedness of proteins, researchers can speculate on how a compound might exert its effects through modulating various protein interactions and signaling cascades. The PPI network analysis, in conjunction with other enrichment analyses, contributed to the hypothesis regarding the anti-myocardial ischemia-reperfusion injury (AMI) mechanism of T. maculata extract, suggesting it might involve the regulation of the Akt/FoxO/BCl signaling pathway by compounds like nicotiflorin nih.gov.

Modulation of Cellular Pathways by Pyroside.

Research, particularly on "nicotiflorin, a monomeric pyroside," suggests an influence on specific cellular pathways, contributing to its observed biological activities nih.gov.

Influence on Inflammatory Signaling Pathways.

"Nicotiflorin, a monomeric pyroside," has demonstrated anti-inflammatory activity nih.gov. Studies have shown that it can inhibit the release of inflammatory mediator nitric oxide (NO) in models of TNF-α-induced endothelial injury nih.gov. The anti-inflammatory and endothelial protective effects of nicotiflorin are speculated to be related to the regulation of the Akt/FoxO/BCl signaling pathway nih.gov. This pathway plays a role in various cellular processes, including inflammation and cell survival nih.gov.

Impact on Oxidative Stress Responses.

The biological effects of "nicotiflorin, a monomeric pyroside," have been examined in contexts where oxidative stress is a significant factor, such as myocardial ischemia-reperfusion injury nih.gov. While not a direct antioxidant itself based on the provided information, its speculated modulation of the Akt/FoxO pathway is relevant to oxidative stress responses nih.gov. The Akt/FoxO pathway is involved in regulating myocardial antioxidant stress nih.gov. Specifically, FoxO transcription factors, such as FoxO1 and FoxO3, are known to play a role in regulating antioxidant stress and antiapoptosis in cardiomyocytes. Their increased expression can enhance the anti-oxidative stress capacity nih.gov. This suggests that nicotiflorin's influence on this pathway may indirectly impact cellular responses to oxidative stress.

Enzymatic Interactions and Biocatalytic Roles of Pyroside.

Based on the provided search results, there is no specific detailed information available regarding the direct enzymatic interactions or biocatalytic roles of Pyroside (this compound) or "nicotiflorin, a monomeric pyroside." While biocatalysis broadly involves the use of enzymes to accelerate chemical reactions, the specific ways in which Pyroside or nicotiflorin might interact with enzymes as substrates, inhibitors, activators, or participate in biocatalytic processes are not described in these sources.

Involvement in Enzymatic and Non-Enzymatic Reactions.

Pyroside's involvement in enzymatic and non-enzymatic reactions is a facet of its potential biological activity. Non-enzymatic reactions are widespread and an integral part of metabolism, occurring spontaneously or catalyzed by small molecules. nih.govresearchgate.net These reactions can contribute to metabolic pathways even in the presence of enzymes. nih.gov Examples of biologically important non-enzymatic reactions include redox reactions, conjugations, and isomerizations. researchgate.net

While the provided information mentions Pyroside alongside compounds like salidroside, benzoic acid, and vanillic acid in the context of biochemical compounds and enzymatic/non-enzymatic reactions, it does not specify the exact nature of Pyroside's participation in these processes. researchgate.net The role of non-enzymatic browning reactions, for instance, involves the interaction of compounds like amines, amino acids, peptides, and proteins with reducing sugars, oxidized lipids, and other molecules, but a direct link to Pyroside's involvement is not detailed. csic.es Enzymatic reactions, on the other hand, are typically fast, regulated, and specific, although enzyme promiscuity and non-specific enzyme function can also contribute to metabolic side products, particularly under stress conditions. nih.gov

Regulation of Gene Expression and Protein Dynamics by Pyroside.

The regulation of gene expression and protein dynamics are fundamental cellular processes that can be influenced by various compounds. Gene expression involves the synthesis of RNA and proteins, and its regulation can occur at multiple levels, including transcription and translation. byjus.comwikipedia.org Protein dynamics, which refers to the movements and conformational changes of proteins, is crucial for their function. researchgate.netnih.gov

Research on gene expression regulation in bacteria, for example, demonstrates mechanisms involving regulatory sequences and proteins that control transcription initiation or translation. nih.govnih.gov Histone modifications are also known to play a crucial role in regulating gene expression by modulating chromatin structure and influencing the binding of transcription factors. biomodal.com Changes in gene expression, such as upregulation or downregulation, can occur in response to external stimuli and can lead to altered cellular component production. wikipedia.org

Preclinical and in Vitro Investigations into Pyroside S Biological Activities

In Vitro Cellular Models for Pyroside Research

In vitro cellular models are fundamental tools in the initial assessment of a compound's biological effects. These models allow researchers to study the interactions of a compound with specific cell types under controlled laboratory conditions macsenlab.com. The selection of appropriate cell lines and the development of relevant model systems are crucial steps in this process nih.govdana-farber.org.

Cell Line Selection and Model System Development

The choice of cell lines for Pyroside research depends on the specific biological activity being investigated dana-farber.org. Various cell models are available, including human and rodent cell lines, primary cells, and more complex systems like organoids dana-farber.org. For studies requiring stable expression of specific genes or proteins, engineered cell lines can be developed dana-farber.org. The process of developing stable cell lines often involves transfection and selection methods, although challenges such as obtaining viable and consistently expressing clones can arise nih.govnih.gov.

Assessment of Anti-inflammatory Efficacy in Cellular Systems

In vitro cellular systems are widely used to assess the anti-inflammatory potential of compounds. These studies often involve stimulating cells with pro-inflammatory agents, such as Tumor Necrosis Factor-alpha (TNF-α), and then evaluating the compound's ability to mitigate the inflammatory response. Pyroside has been reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. While the specific cellular models used for Pyroside's anti-inflammatory studies are not detailed in the provided information, common approaches in this area include measuring the levels of inflammatory mediators released by cells or assessing the activity of key enzymes involved in inflammatory pathways.

Evaluation of Endothelial Protective Effects

The endothelium, the inner lining of blood vessels, plays a critical role in vascular health, and its dysfunction is implicated in various diseases. In vitro models are employed to evaluate the protective effects of compounds on endothelial cells. These models can involve inducing endothelial damage or dysfunction using various stimuli and then assessing the compound's ability to prevent or reverse these effects. While the provided information mentions the evaluation of endothelial protective effects in general, specific details regarding Pyroside's impact on endothelial cells or the models used for such studies are not available in the provided snippets.

Studies on Antioxidant Activity in Cellular and Cell-Free Assays

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to various pathological conditions. Compounds with antioxidant activity can help neutralize ROS and protect cells from damage. Both cellular and cell-free assays are utilized to evaluate antioxidant potential. Cell-free assays often involve measuring the compound's ability to scavenge stable free radicals or reduce metal ions. Cellular antioxidant assays assess a compound's capacity to protect cells from oxidative damage induced by various stressors. These assays can measure the inhibition of ROS production or the activation of cellular antioxidant defense mechanisms. The provided information indicates studies on antioxidant activity, but specific data or methodologies used for evaluating Pyroside's antioxidant effects in these assays are not detailed.

Exploration of Other Biological Effects

Beyond anti-inflammatory and antioxidant activities, in vitro studies can explore a range of other biological effects of a compound. These can include investigating effects on cellular proliferation, migration, apoptosis, or specific enzymatic activities. The provided snippets broadly mention the investigation of Pyroside's biological activities, and other compounds found in similar natural sources have shown diverse effects like antimicrobial activity fishersci.ca. However, specific details about other biological effects explored for Pyroside in vitro are not extensively described in the provided information.

Preclinical In Vivo Studies Utilizing Pyroside

Preclinical in vivo studies involve testing compounds in living organisms, typically animal models, to assess their efficacy, safety, and pharmacokinetics in a more complex biological system before potential human trials. These studies are crucial for understanding how a compound behaves in a whole organism and its potential therapeutic value. The provided information mentions the concept of preclinical in vivo studies utilizing Pyroside and also refers to the in vivo efficacy of Pyroside. However, specific details about the types of in vivo models used, the conditions studied, or the outcomes observed in these preclinical investigations involving Pyroside are not provided in the available search results.

Selection of Animal Models for Disease Research.

The selection of appropriate animal models is a critical step in preclinical research, aiming to evaluate the potential efficacy and safety of a compound before human trials. innate-pharma.comjameslindlibrary.orggreenbook.net Animal models, predominantly rodents such as mice and rats, are widely used to mimic human diseases due to their genetic similarities, physiological responses, and the ability to control environmental factors. jameslindlibrary.orgepa.gov Translational animal models, including larger species like pigs, are also employed to provide data with greater correlation to human conditions. jameslindlibrary.org The choice of a specific animal model depends on the disease being studied, the biological pathways involved, and the desired endpoints of the research. greenbook.net

However, based on the currently available search information, specific details regarding the selection of particular animal models specifically for the investigation of Pyroside's biological activities in preclinical disease research were not identified. Research often necessitates further preclinical studies to validate the safety, efficacy, and potential mechanisms of action of compounds like Pyroside.

Efficacy Studies in Relevant Preclinical Disease Models.

Preclinical efficacy studies are designed to assess a compound's ability to produce a desired therapeutic effect in a living system, typically using the selected animal models of disease. innate-pharma.comjameslindlibrary.orgepa.gov These studies are crucial for determining biologically active doses and providing data to support the potential for clinical development. innate-pharma.com

While detailed results from in vivo preclinical efficacy studies of Pyroside in specific disease models, including comprehensive data tables, were not found in the analyzed search results, some in vitro investigations have provided initial insights into its biological activities.

In vitro studies have indicated that Pyroside may possess anti-inflammatory effects. This suggested activity is reported to involve the inhibition of pro-inflammatory cytokines.

Furthermore, in vitro investigations exploring the activity of natural compounds against multidrug-resistant pathogens have identified Pyroside as a potential lead compound. In one such study, Pyroside was identified as one of the best leads against dfrA1 of Vibrio cholerae, a bacterium responsible for cholera.

Advanced Analytical and Computational Methodologies in Pyroside Research

Quantitative and Qualitative Analytical Techniques for Pyroside.

The analysis of Pyroside involves both qualitative methods to identify its presence and quantitative techniques to determine its concentration in a sample. These approaches are crucial for research involving its isolation from natural sources and further study.

Chromatographic Methods for Isolation and Purification.

Chromatography plays a pivotal role in the isolation and purification of Pyroside from complex mixtures, particularly from plant extracts where it naturally occurs. This family of separation techniques exploits the differential partitioning of compounds between a stationary phase and a mobile phase. iipseries.orgfrontiersin.org Various chromatographic methods have been employed in the study of Pyroside and related phenolic compounds.

Column chromatography is a fundamental method used for the isolation and purification of compounds from a mixture based on their differential adsorption to an adsorbent stationary phase. iipseries.orgcolumn-chromatography.com Compounds move through the column at different rates, allowing for their separation into distinct fractions. iipseries.org High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation, identification, and quantification of components in a sample. frontiersin.orgrssl.com It utilizes a liquid mobile phase pumped under pressure through a column packed with a solid absorbent material. rssl.com

Specific chromatographic approaches mentioned in the context of isolating compounds, including Pyroside or related phenolic glycosides from plant sources, include the use of Diaion HP-20, Sephadex LH-20, MCI gel CHP20P, Chromatorex ODS, Toyopearl HW-40F, and silica (B1680970) gel chromatography. nii.ac.jp These methods facilitate the separation of Pyroside from other co-occurring compounds in plant extracts. Preparative chromatography, a type of liquid chromatography, is essential for isolating larger quantities of a target compound from a complex mixture for subsequent analyses or applications. rssl.comchromatographyonline.com

Spectrophotometric Quantification.

Spectrophotometry is a technique that can be used for the quantitative determination of compounds based on their ability to absorb or transmit light at specific wavelengths. While chromatographic methods like HPLC are considered the gold standard for both separation and quantification of plant metabolites, spectrophotometry can be employed, particularly for preliminary testing or for quantifying specific chromophoric groups present in compounds like Pyroside. frontiersin.org For instance, spectrophotometric methods have been used for the quantitative determination of procyanidins, another class of phenolic compounds found in Pyrus communis flowers alongside Pyroside. ptfarm.pl This indicates the potential applicability of spectrophotometry for the quantitative analysis of Pyroside, likely involving the measurement of absorbance in the ultraviolet or visible range depending on the specific chromophores present or after derivatization.

Computational Chemistry and Molecular Modeling of Pyroside.

Computational chemistry and molecular modeling encompass a range of theoretical and computational methods used to simulate and study the behavior of molecules. wikipedia.orgresearchgate.net These techniques are increasingly applied in chemical and biological research to gain insights into molecular structures, properties, and interactions. researchgate.netanu.edu.aunih.govnextmol.com While specific computational studies focused solely on Pyroside were not found in the provided search results, the general applications of these methodologies are highly relevant to understanding and potentially predicting the behavior of compounds like Pyroside.

In Silico Prediction of Biological Activity and Target Interactions.

In silico methods are widely used to predict the potential biological activities of compounds and their interactions with molecular targets based on their structural formulas. mdpi.comnih.govplos.org These computational tools can estimate biological activity profiles and predict interactions with various pharmacological targets, including enzymes, receptors, and ion channels. mdpi.complos.orgauctoresonline.orgresearchgate.net By analyzing the structural features of Pyroside, in silico methods could be used to predict its potential bioactivity spectrum and identify likely protein targets it might interact with in biological systems. This can provide valuable insights for further experimental investigations.

Molecular Dynamics Simulations and Conformational Analysis.

Molecular dynamics (MD) simulations are computational techniques used to simulate the time-dependent behavior of molecular systems. wikipedia.orgnih.govmdpi.com These simulations allow researchers to study the conformational dynamics of molecules and how they change over time in different environments. nih.govresearchgate.netmdpi.comyoutube.com Conformational analysis, often performed in conjunction with MD simulations, investigates the different spatial arrangements (conformations) that a molecule can adopt and their relative stabilities. nih.govmdpi.comyoutube.com Applying MD simulations and conformational analysis to Pyroside could provide detailed information about its flexibility, preferred conformations in solution, and how its structure might change upon interacting with other molecules. This is particularly relevant for understanding how Pyroside might bind to biological targets.

Quantum Chemical Calculations for Electronic Properties.

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules based on the principles of quantum mechanics. wikipedia.organu.edu.auresearchgate.netrsc.org These calculations can provide insights into various electronic properties, such as molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, and reactivity. researchgate.netrsc.orgscirp.orgarabjchem.org Density Functional Theory (DFT) is a commonly used approach in quantum chemistry for calculating these properties. scirp.orgaspbs.com Applying quantum chemical calculations to Pyroside could help elucidate its electronic behavior, understand its reactivity, and predict how it might participate in chemical reactions or interactions. This level of theoretical analysis complements experimental studies by providing a deeper understanding of the molecule's intrinsic characteristics.

Future Research Trajectories and Emerging Avenues for Pyroside

Q & A

Basic Research: How can Pyrosides be isolated and purified from plant sources, and what methodological pitfalls should researchers avoid?

Answer:
Isolation of Pyrosides requires sequential extraction and chromatographic techniques. Begin with solvent extraction (e.g., ethanol or methanol) to obtain crude extracts, followed by liquid-liquid partitioning to remove non-polar impurities. Use column chromatography (e.g., silica gel or Sephadex LH-20) for preliminary separation, and finalize purification via HPLC with a C18 reverse-phase column. Key pitfalls include solvent selection (polarity impacts yield) and degradation during lyophilization. Validate purity using NMR and mass spectrometry, ensuring spectral data align with published libraries .

Basic Research: What analytical techniques are most robust for quantifying Pyrosides in complex matrices?

Answer:
Quantification requires a combination of HPLC-DAD (for UV-active compounds) and LC-MS/MS (for structural confirmation). Calibrate using certified reference standards, and include internal standards (e.g., quercetin-3-glucoside) to correct for matrix effects. For reproducibility, optimize mobile phase gradients (e.g., water-acetonitrile with 0.1% formic acid) and column temperature (25–40°C). Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios, and validate methods per ICH guidelines .

Advanced Research: How can researchers design experiments to evaluate Pyrosides’ bioactivity while minimizing confounding variables?

Answer:
Adopt the PICOT framework to structure hypotheses:

  • P (Population): Define cell lines/animal models (e.g., HepG2 cells for hepatoprotective studies).
  • I (Intervention): Specify Pyrosides dosage and administration route (e.g., 50–200 mg/kg oral in mice).
  • C (Comparison): Use positive controls (e.g., silymarin for liver studies) and vehicle-only groups.
  • O (Outcome): Measure biomarkers (e.g., ALT/AST levels) with predefined thresholds for significance.
  • T (Time): Establish timelines for acute vs. chronic exposure (e.g., 7–28 days).
    Randomize treatment groups and blind analysts to reduce bias .

Advanced Research: How should researchers address contradictory data on Pyrosides’ antioxidant vs. pro-oxidant effects?

Answer:
Contradictions often arise from dose-dependent responses or assay variability. Use the following framework:

Replicate Studies : Repeat experiments under identical conditions (pH, temperature, cell passage number).

Dose-Response Curves : Test a wide concentration range (e.g., 1–100 µM) to identify biphasic effects.

Mechanistic Probes : Employ ROS-specific fluorescent dyes (e.g., DCFH-DA) and inhibitors (e.g., N-acetylcysteine).

Meta-Analysis : Pool data from published studies using random-effects models to assess heterogeneity .

Advanced Research: What strategies optimize Pyrosides’ extraction protocols while balancing yield and environmental impact?

Answer:
Apply response surface methodology (RSM) with Box-Behnken design to model variables:

  • Independent Variables : Solvent concentration (50–100%), extraction time (30–120 min), and temperature (40–80°C).
  • Dependent Variables : Yield (mg/g), antioxidant activity (IC50 via DPPH assay), and solvent waste volume.
    Use ANOVA to identify significant factors and desirability functions to maximize yield and sustainability. Green alternatives like subcritical water extraction (SWE) at 120–160°C can reduce organic solvent use .

Advanced Research: How can researchers investigate Pyrosides’ synergistic effects with other phytochemicals?

Answer:

Literature Review : Identify frequently co-occurring compounds (e.g., flavonoids or terpenoids) using databases like PubMed and SciFinder .

Fractional Inhibitory Concentration (FIC) Index : Test combinations in vitro (e.g., checkerboard assay) to calculate synergy (FIC < 0.5), additive (0.5–1), or antagonistic (>1) effects.

Omics Integration : Perform transcriptomic or metabolomic profiling to uncover pathways modulated by synergism (e.g., Nrf2/ARE signaling) .

Advanced Research: What statistical approaches validate Pyrosides’ in vivo efficacy when in vitro results are inconclusive?

Answer:

Power Analysis : Determine sample size (e.g., n ≥ 8/group) to detect a 20% effect size with 80% power.

Mixed-Effects Models : Account for inter-individual variability in animal studies.

Bayesian Hierarchical Modeling : Integrate prior in vitro data (e.g., IC50 values) to refine in vivo parameter estimates.
Report effect sizes with 95% confidence intervals, avoiding overreliance on p-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.